molecular formula C30H21N B15162752 2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine CAS No. 143771-34-0

2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine

Cat. No.: B15162752
CAS No.: 143771-34-0
M. Wt: 395.5 g/mol
InChI Key: PBSBILPZHBYSBO-UHFFFAOYSA-N
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Description

2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine is a heterocyclic compound that belongs to the indeno[1,2-B]pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with an indene moiety and substituted with three phenyl groups at positions 2, 4, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine typically involves multicomponent reactions. One common method is the sequential Knoevenagel and Michael addition reactions. These reactions are carried out at ambient temperature, avoiding the necessity of an external nitrogen source . The process involves the condensation of appropriate aldehydes, ketones, and nitriles in the presence of a base catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.

Properties

CAS No.

143771-34-0

Molecular Formula

C30H21N

Molecular Weight

395.5 g/mol

IUPAC Name

2,4,5-triphenyl-5H-indeno[1,2-b]pyridine

InChI

InChI=1S/C30H21N/c1-4-12-21(13-5-1)26-20-27(22-14-6-2-7-15-22)31-30-25-19-11-10-18-24(25)28(29(26)30)23-16-8-3-9-17-23/h1-20,28H

InChI Key

PBSBILPZHBYSBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C4=C2C(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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